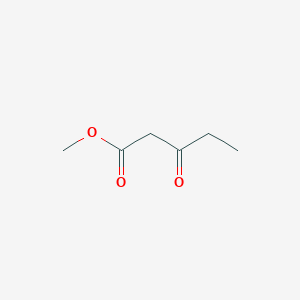

3-Oxovalérate de méthyle

Vue d'ensemble

Description

Methyl 3-oxovalerate, also known as Methyl 3-oxovalerate, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 3-oxovalerate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine et pharmacologie

3-Oxovalérate de méthyle: a des applications potentielles dans le domaine médical, en particulier dans la synthèse de produits pharmaceutiques. Il peut être utilisé comme élément constitutif dans la production de divers médicaments. Par exemple, il peut servir de précurseur dans la synthèse d'analogues de l'acide gamma-aminobutyrique (GABA), qui sont importants dans le traitement des affections neurologiques .

Procédés industriels

This compound: est impliqué dans les procédés chimiques industriels comme intermédiaire. Il peut être utilisé dans la production de polymères et de résines en raison de son groupe céto réactif, qui permet diverses transformations chimiques .

Cosmétiques

La fonctionnalité ester du composé suggère qu'il pourrait être utilisé dans l'industrie cosmétique, éventuellement dans la formulation de parfums ou comme solvant pour d'autres ingrédients cosmétiques. Sa volatilité et son potentiel pour des odeurs agréables en font un candidat pour les parfums et autres produits parfumés .

Science des matériaux

This compound: peut être significatif dans la recherche en science des matériaux, en particulier dans le développement de nouveaux matériaux ayant des propriétés spécifiques. Son incorporation dans les polymères pourrait donner lieu à des matériaux ayant des propriétés thermiques ou mécaniques uniques, adaptées à des applications spécialisées .

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 3-oxovalerate, also known as Methyl 3-oxopentanoate, is a chemical compound with the linear formula CH3CH2COCH2CO2CH3

Biochemical Pathways

Methyl 3-oxovalerate is involved in the metabolism of branched-chain amino acids . It is an abnormal metabolite that arises from the incomplete breakdown of these amino acids

Pharmacokinetics

It is known that the compound has a molecular weight of130.14 , and a density of 1.037 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known to be a neurotoxin, an acidogen, and a metabotoxin , indicating that it can cause damage to nerve cells and tissues.

Action Environment

It is known that the compound has a boiling point of73-74 °C/5 mmHg , indicating that it may be sensitive to temperature changes

Analyse Biochimique

Biochemical Properties

Methyl 3-oxovalerate plays a role in biochemical reactions, particularly in the asymmetric and environmentally friendly reduction of ketones

Cellular Effects

It is known that it is a metabolite of isoleucine in humans, animals, and bacteria

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Methyl 3-oxovalerate is involved in the metabolic pathways related to the breakdown of branched-chain amino acids . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

methyl 3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMIXEAZMCTAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184499 | |

| Record name | Methyl 3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30414-53-0 | |

| Record name | Methyl 3-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30414-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-OXOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9CQ6VT8U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl 3-oxopentanoate?

A1: Methyl 3-oxopentanoate has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize methyl 3-oxopentanoate?

A2: Researchers frequently employ IR and 1H NMR spectroscopy to confirm the structure of synthesized methyl 3-oxopentanoate. [, ]

Q3: What key reactions involve methyl 3-oxopentanoate as a starting material?

A3: Methyl 3-oxopentanoate serves as a crucial precursor in various reactions, including:

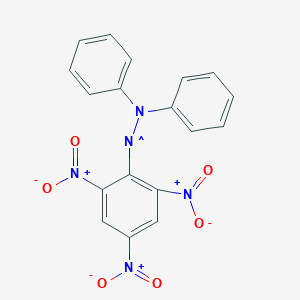

- Knorr Cyclization: It reacts with hydrazines or hydroxylamines to synthesize substituted pyrroles, pyrazoles, and isoxazoles. [, , , ]

- Biginelli Reaction: It condenses with urea and aldehydes to yield dihydropyrimidinones, compounds with potential pharmacological activities. []

- Aldol Reactions: Its dianion can react with aldehydes, enabling the synthesis of more complex molecules like α-methoxy-γ-pyrones found in natural products such as cyercene A. []

Q4: How is methyl 3-oxopentanoate utilized in pheromone synthesis?

A4: Methyl 3-oxopentanoate acts as a starting point in synthesizing (4S,5R)-5-hydroxy-4-methyl-3-heptanone, also known as (+)-sitophilure, the aggregation pheromone of rice weevils (Sitophilus oryzae and S. zeamais). [, ]

Q5: Can methyl 3-oxopentanoate undergo fluorination?

A5: Yes, reacting methyl 3-oxopentanoate with difluorobis(fluoroxy)methane (BDM) in highly acidic anhydrous HF selectively yields methyl 2-fluoro-3-oxopentanoate. [, ] This fluorination method demonstrates greater selectivity compared to direct fluorination with F2, which often results in difficult-to-separate byproducts. [, ]

Q6: What is the significance of the stereoselective reduction of methyl 3-oxopentanoate?

A6: The reduction of methyl 3-oxopentanoate yields chiral β-hydroxyesters, which are essential building blocks for synthesizing enantiomerically pure pharmaceuticals. []

Q7: How do biocatalysts influence the stereoselective reduction of methyl 3-oxopentanoate?

A7: Biocatalysts like baker's yeast and various microorganisms can selectively reduce methyl 3-oxopentanoate to either the (R)- or (S)-enantiomer of the corresponding β-hydroxyester. [, , , ]

Q8: What pharmaceutical compounds utilize methyl 3-oxopentanoate in their synthesis?

A8: Methyl 3-oxopentanoate plays a role in synthesizing intermediates for various pharmaceutical agents, including:

- Etodolac: A non-steroidal anti-inflammatory drug synthesized through the reaction of methyl 3-oxopentanoate with 7-ethyltryptophol. [, , ]

- GW409544: An antidiabetic agent synthesized using methyl 3-oxopentanoate as one of the starting materials. []

- Voriconazole: A broad-spectrum triazole antifungal agent. Methyl 3-oxopentanoate contributes to the synthesis of a key pyrimidine intermediate in its production. []

Q9: What challenges arise in the synthesis of (+)-(R)-aureothin, and how is methyl 3-oxopentanoate involved?

A10: Synthesizing the chiral furyl segment of (+)-(R)-aureothin, an antiproliferative polyketide, poses a significant challenge due to racemization. A successful approach utilizes methyl 2-methyl-3-oxopentanoate in an aldol reaction with an appropriate aldehyde, followed by oxidation and cyclization, ultimately leading to the desired α-methoxy-γ-pyrone moiety of aureothin. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)

![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)